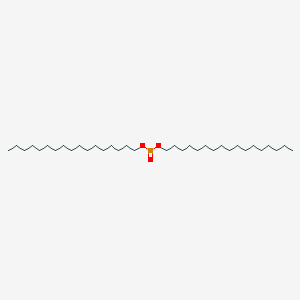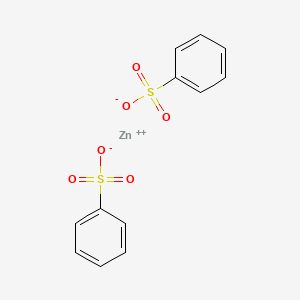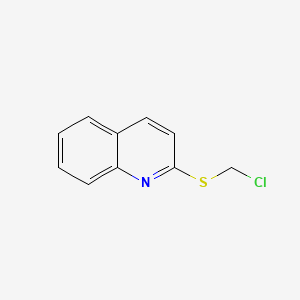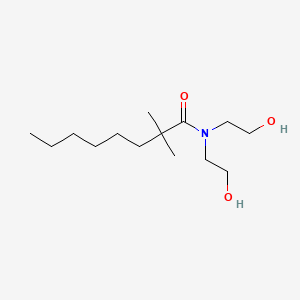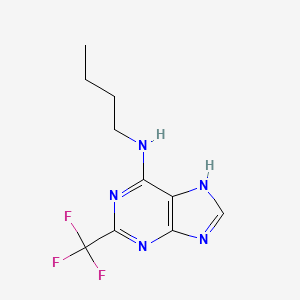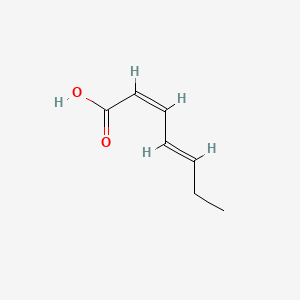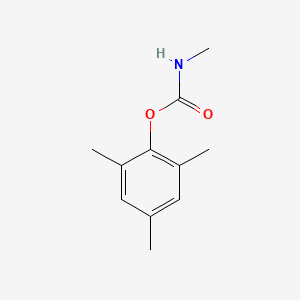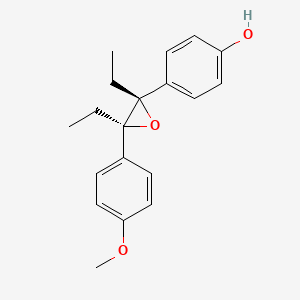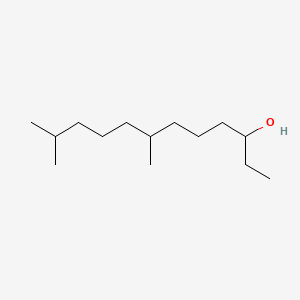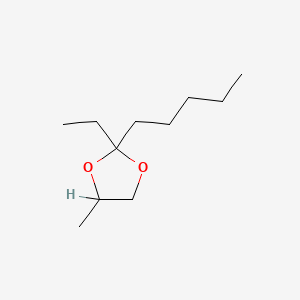
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane can be synthesized through the acetalization of 2-ethyl-4-methylpentanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde and diol in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethyl-4-methyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired chemical or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: A stereoisomer with similar chemical properties but different spatial arrangement.
2-Methyl-1,3-dioxolane: A simpler dioxolane with fewer substituents, used in similar applications.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. Its stability and ability to form stable cyclic structures make it particularly valuable in protecting group chemistry and industrial applications.
Propriétés
Numéro CAS |
94109-32-7 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-11(5-2)12-9-10(3)13-11/h10H,4-9H2,1-3H3 |
Clé InChI |
JQRFKHALYVCDPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(OCC(O1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


